molecular formula C14H21NO2 B14601670 2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol CAS No. 61068-91-5

2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol

Cat. No.: B14601670
CAS No.: 61068-91-5
M. Wt: 235.32 g/mol
InChI Key: UWHJCCFMSZBKEU-UHFFFAOYSA-N
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Description

2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol is an organic compound that belongs to the class of piperidines This compound is characterized by the presence of a piperidine ring substituted with a hydroxyphenylmethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzyl chloride with 3,4-dimethylpiperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 2-[(4-oxophenyl)methyl]-3,4-dimethylpiperidin-3-one.

Scientific Research Applications

2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidine
  • 2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpyrrolidine
  • 2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylmorpholine

Uniqueness

2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its hydroxyphenylmethyl group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.

Properties

CAS No.

61068-91-5

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-[(4-hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol

InChI

InChI=1S/C14H21NO2/c1-10-7-8-15-13(14(10,2)17)9-11-3-5-12(16)6-4-11/h3-6,10,13,15-17H,7-9H2,1-2H3

InChI Key

UWHJCCFMSZBKEU-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1(C)O)CC2=CC=C(C=C2)O

Origin of Product

United States

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